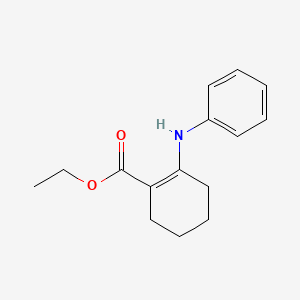
Ethyl 2-anilinocyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-anilinocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C15H19NO2 It is a derivative of cyclohexene, featuring an aniline group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-anilinocyclohex-1-ene-1-carboxylate typically involves the reaction of cyclohexanone with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is then reduced to form the desired product. The esterification step involves the reaction of the intermediate with ethyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) are often employed to enhance reaction rates and yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of ethyl 2-anilinocyclohexane-1-carboxylate.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Ethyl 2-anilinocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-anilinocyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
- Ethyl 2-aminocyclohex-1-ene-1-carboxylate
- Ethyl 2-anilinocyclohexane-1-carboxylate
- Cyclohexanone derivatives
Comparison: Ethyl 2-anilinocyclohex-1-ene-1-carboxylate is unique due to the presence of both an aniline group and an ester functional group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, ethyl 2-aminocyclohex-1-ene-1-carboxylate lacks the aromatic aniline group, resulting in different reactivity and applications.
Properties
CAS No. |
38778-79-9 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl 2-anilinocyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)13-10-6-7-11-14(13)16-12-8-4-3-5-9-12/h3-5,8-9,16H,2,6-7,10-11H2,1H3 |
InChI Key |
AJDZPEDZNORIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















